Gimeracil
Overview
Description
Gimeracil, also known as 5-chloro-2,4-dihydroxypyridine, is a small molecule used as an adjunct in antineoplastic therapy. It is primarily known for its role in enhancing the therapeutic effectiveness of other antineoplastic agents by inhibiting the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of fluorouracil (5-FU). This inhibition allows for higher concentrations of 5-FU to be maintained, thereby increasing its efficacy against cancer cells .
Mechanism of Action
Target of Action
Gimeracil’s primary target is the enzyme dihydropyrimidine dehydrogenase (DPD) . DPD plays a crucial role in the degradation of the antineoplastic agent Fluorouracil (5-FU) . By inhibiting DPD, this compound increases the systemic concentrations and therapeutic effectiveness of 5-FU .
Mode of Action
This compound functions by reversibly and selectively blocking DPD . This inhibition prevents the breakdown of 5-FU, helping to maintain high enough concentrations for sustained effect against cancer cells . This allows higher concentrations of 5-FU to be achieved with a lower dose of tegafur, thereby also reducing toxic side effects .
Biochemical Pathways
The inhibition of DPD by this compound affects the metabolism of 5-FU , a cytotoxic anti-metabolite drug that acts on rapidly dividing cancer cells . 5-FU mimics a class of compounds called “pyrimidines” that are essential components of RNA and DNA . By inserting itself into strands of DNA and RNA, 5-FU halts the replication process necessary for continued cancer growth . This compound enhances the efficacy of radiotherapy through the suppression of homologous recombination (HR) in DNA double-strand repair .
Result of Action
The result of this compound’s action is the prevention of the growth of tumor cells and eventually their death . By preventing the breakdown of 5-FU, this compound helps to maintain high enough concentrations for a sustained effect against cancer cells . It has been found that this compound enhances the efficacy of radiotherapy through the partial suppression of HR-mediated DNA repair pathways .
Action Environment
It is known that this compound is used in combination with other antineoplastic agents in chemotherapy regimens . The effectiveness of these combinations could potentially be influenced by various factors, including the patient’s overall health status, the presence of other medications, and individual patient characteristics.
Biochemical Analysis
Biochemical Properties
Gimeracil plays a crucial role in biochemical reactions by preventing the breakdown of Fluorouracil (5-FU), a cytotoxic anti-metabolite drug that acts on rapidly dividing cancer cells . It functions by reversibly and selectively blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU .
Cellular Effects
This compound influences cell function by maintaining high enough concentrations of 5-FU for a sustained effect against cancer cells . By preventing the breakdown of 5-FU, this compound allows higher concentrations of 5-FU to be achieved with a lower dose of tegafur, thereby also reducing toxic side effects .
Molecular Mechanism
The molecular mechanism of this compound involves its role in preventing the breakdown of 5-FU. It does this by reversibly and selectively blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU . This allows for higher concentrations of 5-FU to be achieved, which can have a more potent effect on rapidly dividing cancer cells .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are related to its role in maintaining high concentrations of 5-FU over time . This results in a sustained effect against cancer cells .
Metabolic Pathways
This compound is involved in the metabolic pathway of 5-FU. It functions by reversibly and selectively blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU . This allows for higher concentrations of 5-FU to be achieved, which can have a more potent effect on rapidly dividing cancer cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are related to its role in preventing the breakdown of 5-FU . By blocking the enzyme DPD, this compound allows for higher concentrations of 5-FU to be achieved in the cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gimeracil can be synthesized through a practical three-step approach starting from 2,4-dimethoxypyridine. The process involves the following steps:
Nucleophilic Substitution: 2,4-dimethoxypyridine is treated with freshly prepared sodium methoxide in N-methyl-2-pyrrolidone under a nitrogen atmosphere to yield 3,5-dichloro-2,4-dimethoxypyridine.
Hydrolysis: The intermediate 3,5-dichloro-2,4-dimethoxypyridine undergoes hydrolysis to form 3,5-dichloro-2,4-dihydroxypyridine.
Protodechlorination: Finally, the 3,5-dichloro-2,4-dihydroxypyridine is subjected to protodechlorination to yield this compound.
Industrial Production Methods
In industrial settings, this compound is often produced by heating and dissolving the compound in a mixed solvent of ethanol, acetonitrile, and water. The solution is then subjected to suction filtration while heating, followed by slow cooling to crystallize the product .
Chemical Reactions Analysis
Types of Reactions
Gimeracil undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced, although this is less common.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly involving the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated derivatives, while substitution reactions can produce different substituted pyridines .
Scientific Research Applications
Gimeracil has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of various pyridine derivatives and as a reagent in organic synthesis.
Biology: this compound is studied for its effects on enzyme inhibition and its role in metabolic pathways.
Industry: This compound is used in the pharmaceutical industry for the production of antineoplastic drugs.
Comparison with Similar Compounds
Gimeracil is often compared with other DPD inhibitors and pyridine derivatives. Some similar compounds include:
Oteracil: Another component of the combination drug Teysuno, which reduces the toxic effects of 5-FU.
Tegafur: A prodrug of 5-FU that is converted to the active drug in the body.
Fluorouracil (5-FU): A cytotoxic anti-metabolite drug that acts on rapidly dividing cancer cells.
Uniqueness
This compound’s uniqueness lies in its ability to selectively and reversibly inhibit DPD, thereby enhancing the efficacy of 5-FU while reducing its toxic side effects. This makes it a valuable component in combination chemotherapy regimens .
Properties
IUPAC Name |
5-chloro-4-hydroxy-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLQIPFOCGIIHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046799 | |
Record name | Gimeracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Gimeracil's main role within Teysuno is to prevent the breakdown of [DB00544] (5-FU), which helps to maintin high enough concentrations for sustained effect against cancer cells. It functions by reversibly blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU. | |
Record name | Gimeracil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09257 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
103766-25-2 | |
Record name | Gimeracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103766-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gimeracil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103766252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gimeracil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09257 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gimeracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-4-hydroxy-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GIMERACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA8SE1325T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Gimeracil primarily targets dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for the degradation of pyrimidines like 5-fluorouracil (5-FU). This compound acts as an inhibitor of DPD, binding to the enzyme and preventing its activity. [, , , , ]
ANone: Inhibition of DPD by this compound leads to several downstream effects:
- Increased 5-FU bioavailability: By preventing 5-FU degradation, this compound increases its concentration in the bloodstream and tumor tissues, enhancing its therapeutic efficacy. [, , , ]
- Radiosensitizing effects: this compound, through DPD inhibition, has been shown to enhance the effects of radiotherapy. This is attributed to its partial inhibition of homologous recombination (HR), a major DNA double-strand break repair pathway. [, , , ]
- Suppression of HR-mediated DNA repair: this compound has been shown to restrain the formation of Rad51 and replication protein A (RPA) foci, key proteins involved in HR. Conversely, it increases the formation of foci of other DNA repair proteins like Nbs1, Mre11, Rad50, and FancD2, suggesting an involvement in the early stages of HR. [, ]
A: The molecular formula of this compound is C5H3ClN2O2 and its molecular weight is 158.54 g/mol. [, , ]
ANone: this compound can be characterized by various spectroscopic methods:
- Ultraviolet-visible (UV-Vis) spectroscopy: this compound exhibits specific absorbance peaks in the UV-Vis region, which can be used for its identification and quantification. []
- Infrared (IR) spectroscopy: The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its functional groups, providing structural information. [, , ]
- Nuclear magnetic resonance (NMR) spectroscopy: ¹H-NMR and potentially ¹³C-NMR spectroscopy can be employed to further confirm the structure of this compound by analyzing the chemical shifts and coupling patterns of its protons and carbons. [, ]
- Mass spectrometry (MS): MS techniques like Electrospray ionization mass spectrometry (ESI-MS) are valuable for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification. [, , ]
- X-ray powder diffraction (XRPD): XRPD is crucial for identifying different polymorphs of this compound, as each polymorph exhibits a unique diffraction pattern. [, ]
ANone: While the provided research focuses on this compound's pharmacological properties, limited information is available regarding its material compatibility and stability under diverse conditions. Further research is needed to explore these aspects for applications beyond its pharmaceutical use.
A: The research primarily focuses on this compound's role as an enzyme inhibitor, and there is no evidence suggesting intrinsic catalytic properties. [, , ] Its applications primarily revolve around its pharmacological activity in conjunction with other anticancer agents or radiotherapy.
ANone: The provided research primarily focuses on this compound's use in oral formulations like capsules and tablets, often in combination with other anticancer agents. [2, 4, 6-9, 13, 14, 16, 17, 19-21, 23, 25, 27] Specific information regarding its stability under various storage conditions, different formulation approaches to enhance stability, solubility, or bioavailability is limited in the provided abstracts.
ANone: The provided research papers primarily discuss the clinical use and pharmacological properties of this compound. [1-27] Detailed information regarding SHE regulations, risk assessments, and responsible handling practices for this compound during its manufacturing, use, and disposal would be found in specific safety data sheets and regulatory guidelines.
A: Limited information is available on the specific ADME profile of this compound from the provided abstracts. One study mentions that this compound shows some drug accumulation after multiple oral doses, while its metabolites like 5-FU and uracil do not exhibit significant accumulation. [] More detailed investigations on absorption, distribution, metabolism, and excretion of this compound are needed.
ANone: Numerous studies demonstrate the in vitro and in vivo efficacy of this compound, particularly in combination with other anticancer agents like 5-FU or oxaliplatin, and radiotherapy:
- In vitro: this compound enhances the growth-inhibitory effects of radiation on oral squamous cell carcinoma cells. []
- In vivo: this compound potentiates the antitumor activity of X-ray irradiation in human cancer xenograft models. [] It has shown efficacy against lung, head and neck, and pancreatic cancers.
- Clinical Trials: Several clinical trials have investigated this compound's efficacy in combination therapies for various cancers:
ANone: Several studies report on the safety and tolerability of this compound, especially when administered in combination therapies.
- Common Adverse Effects: The most frequent adverse events associated with this compound include:
ANone: While the provided abstracts mainly focus on oral administration, exploring alternative delivery strategies to enhance this compound's therapeutic index and potentially reduce systemic side effects could be beneficial. This might include targeted drug delivery systems or nanoparticle formulations that specifically deliver this compound to tumor sites.
ANone: Currently, the research lacks information on specific biomarkers for predicting this compound's efficacy, monitoring treatment response, or identifying potential adverse effects. Identifying such biomarkers, potentially involving DPD expression levels, HR pathway activity, or other pharmacodynamic markers, would be valuable for personalized therapy.
ANone: Various analytical techniques are employed for the characterization and quantification of this compound, including:
- Chromatographic methods: High-performance liquid chromatography (HPLC) coupled with different detection methods like UV-Vis or mass spectrometry (LC-MS/MS) is commonly used to measure this compound and its metabolites in biological samples. [, ]
- Spectroscopic techniques: As discussed earlier, UV-Vis, IR, NMR, and MS are valuable for structural characterization and identification. [, , ]
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